3-Iodo-4'-methylthiobenzophenone

Description

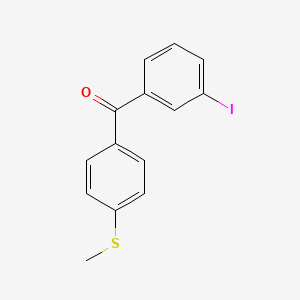

3-Iodo-4'-methylthiobenzophenone is a benzophenone derivative featuring an iodine atom at the 3-position of one phenyl ring and a methylthio group (-SCH₃) at the 4'-position of the other phenyl ring. Its molecular formula is C₁₄H₁₁IOS, with a molecular weight of 354.21 g/mol .

Propriétés

IUPAC Name |

(3-iodophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYODBZYIZLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641538 | |

| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-59-6 | |

| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-Iodo-4'-methylthiobenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzophenone core with an iodine atom and a methylthio group, which may contribute to its biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 (Colon Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These values suggest that this compound has a potent inhibitory effect on tumor growth, particularly in colon and lung cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

The compound demonstrated strong antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through in vitro studies measuring its effect on COX enzymes. The compound showed selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects. The results are as follows:

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | >100 |

| COX-2 | 25 |

This selective inhibition suggests that this compound could be developed into a safer anti-inflammatory drug.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- In Vivo Studies on Tumor Models : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.

- Combination Therapy : When used in combination with existing chemotherapeutic agents, the compound enhanced the efficacy of treatments against resistant cancer cell lines.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Iodo-4,4'-dimethoxybenzophenone

- Structure : Iodine at 3-position, methoxy (-OCH₃) groups at 4- and 4'-positions.

- Synthesis: Prepared via iodination of 4,4'-dimethoxybenzophenone or from 3-iodo-4-methoxybenzoic acid .

- Reactivity: Methoxy groups are stronger electron donors than methylthio, increasing electron density on the aromatic ring. This enhances electrophilic substitution but may reduce oxidative stability compared to methylthio.

- Applications: Used in Sonogashira coupling to synthesize alkynes for trityl-based linkers in proteomics .

4-Iodo-4'-methylthiobenzophenone (Positional Isomer)

- Structure : Iodine at 4-position, methylthio group at 4'-position.

- Electronic Effects : Para-substituted iodine creates a distinct electronic environment compared to the meta-substituted target compound. This may alter regioselectivity in further functionalization.

- Molecular Weight : Identical (354.21 g/mol) to the 3-iodo isomer, but physical properties (e.g., melting point, solubility) differ due to substitution patterns .

3-Iodo-4'-n-pentylbenzophenone

- Structure : Iodine at 3-position, n-pentyl (-C₅H₁₁) group at 4'-position.

- Synthetic Utility : Bulky substituents may hinder coupling reactions but improve selectivity in certain transformations .

3-Iodo-2-phenylbenzo[b]thiophene

- Core Structure: Benzo[b]thiophene vs. benzophenone.

- Synthesis : Achieved via iodination of thiophene precursors in dichloromethane (DCM) with high yields (86–95%) .

- Reactivity: The iodine in this heterocyclic system is highly reactive in cross-coupling, similar to benzophenone derivatives, but the electron-deficient thiophene core may accelerate oxidative addition in catalytic cycles .

Key Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The iodine atom in this compound enables versatile cross-coupling reactions, akin to its dimethoxy and thiophene analogs .

- Electronic Effects : Methylthio groups offer moderate electron donation with steric bulk, contrasting with methoxy’s stronger electron-donating capacity. This impacts reaction rates and product distributions in catalytic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.